Cyclooctene, 4-ethenyl-

ROMP regioregularity sequence-defined polymers

4-Ethenylcyclooctene (also known as 4-vinylcyclooctene) is an eight-membered cyclic alkene derivative bearing an ethenyl (vinyl) substituent at the 4-position. This monomer combines the moderate ring strain characteristic of cyclooctene (~8.2 kcal/mol) with a pendant vinyl group that enables dual polymerization pathways: ring-opening metathesis polymerization (ROMP) through the endocyclic double bond and/or radical/addition polymerization through the exocyclic vinyl moiety.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 1124-45-4
Cat. No. B074012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctene, 4-ethenyl-
CAS1124-45-4
Synonyms4-Ethenylcyclooctene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC=CC1CCCCC=CC1
InChIInChI=1S/C10H16/c1-2-10-8-6-4-3-5-7-9-10/h2,4,6,10H,1,3,5,7-9H2/b6-4-
InChIKeyXHOHAACPKAMLNN-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethenylcyclooctene (CAS 1124-45-4): Cyclic Olefin Monomer for ROMP and Specialty Polymer Synthesis


4-Ethenylcyclooctene (also known as 4-vinylcyclooctene) is an eight-membered cyclic alkene derivative bearing an ethenyl (vinyl) substituent at the 4-position [1]. This monomer combines the moderate ring strain characteristic of cyclooctene (~8.2 kcal/mol) [2] with a pendant vinyl group that enables dual polymerization pathways: ring-opening metathesis polymerization (ROMP) through the endocyclic double bond and/or radical/addition polymerization through the exocyclic vinyl moiety . The compound serves as a versatile building block for synthesizing functionalized polyalkenamers, sequence-defined copolymers, and crosslinked networks with precisely controlled architecture [3].

Why 4-Ethenylcyclooctene Cannot Be Substituted with Unfunctionalized Cyclooctene or Other Cyclic Olefins


Substituting 4-ethenylcyclooctene with unsubstituted cis-cyclooctene (COE) or other cyclic olefins (e.g., norbornene, cyclooctadiene) fundamentally alters the polymer architecture and post-polymerization functionalization capability. ROMP of COE yields linear polyoctenamer with a regular spacing of double bonds, but no pendant functionality for orthogonal chemistry [1]. In contrast, the vinyl group of 4-ethenylcyclooctene remains intact during ROMP of the endocyclic double bond , providing a reactive handle for subsequent thiol-ene click reactions, crosslinking, or grafting [2]. Furthermore, regio- and stereoselective ROMP of substituted cyclooctenes yields polymers with precisely defined substituent placement (e.g., every 8th backbone carbon) [3], a level of structural control unattainable with unsubstituted analogs. Generic substitution therefore sacrifices both functional versatility and architectural precision.

Quantitative Differentiation of 4-Ethenylcyclooctene: Head-to-Head Evidence for Procurement Decisions


Regioregularity in ROMP: 4-Ethenylcyclooctene vs. Unsubstituted Cyclooctene

ROMP of 3-substituted cyclooctenes (including 4-ethenylcyclooctene as a structural analog) proceeds with remarkably high head-to-tail (HT) regioregularity when catalyzed by Grubbs second- or third-generation catalysts [1]. This contrasts with unsubstituted cyclooctene, which yields polymers with no inherent regioregularity control due to symmetric monomer structure. The substituent at the 3- or 4-position directs monomer orientation during insertion, achieving HT regioregularity up to 99% for certain derivatives [2].

ROMP regioregularity sequence-defined polymers

Stereoselectivity in ROMP: trans-Double Bond Content Comparison

ROMP of 3-substituted cyclooctenes using Grubbs catalysts yields polyoctenamers with high trans-stereoregularity (>95%) [1]. For tetrahydrofurfuryloxy-substituted cyclooctene, trans-double bond content reaches 99% [2]. Unsubstituted cyclooctene typically yields lower trans content (~70-80%) under similar conditions [3]. The presence of the substituent at the 4-position in 4-ethenylcyclooctene is expected to similarly bias the stereochemical outcome toward trans configuration.

ROMP stereoregularity polyalkenamer

Orthogonal Polymerization Pathways: Vinyl Retention vs. Norbornene Derivatives

During ROMP of 4-ethenylcyclooctene, the exocyclic vinyl group remains intact while the endocyclic double bond undergoes ring-opening . This contrasts with norbornene derivatives, where both double bonds are typically consumed during ROMP or addition polymerization, leaving no residual unsaturation for orthogonal chemistry [1]. The retained vinyl group enables subsequent thiol-ene click reactions, radical grafting, or crosslinking without compromising the polyoctenamer backbone [2].

orthogonal polymerization vinyl group post-polymerization modification

Functional Group Tolerance in ROMP: 4-Ethenylcyclooctene vs. 5-Substituted Cyclooctenes

While 5-substituted cyclooctenes (e.g., 5-hydroxy, 5-chloro) can undergo ROMP with Grubbs catalysts [1], the 3- and 4-substituted derivatives offer superior regio- and stereoselectivity [2]. Specifically, 3-substituted cyclooctenes achieve >95% HT regioregularity and >95% trans stereoselectivity, whereas 5-substituted analogs show reduced selectivity due to the substituent's proximity to the reactive double bond [3]. 4-Ethenylcyclooctene, as a 4-substituted derivative, is expected to maintain high selectivity while preserving the vinyl group for orthogonal chemistry.

functionalized polyolefin ROMP polar monomer

Ring Strain and Polymerizability: Cyclooctene vs. Cyclopentene/Norbornene

The ring strain energy of unsubstituted cis-cyclooctene is approximately 8.2 kcal/mol [1], which is sufficient to drive ROMP under mild conditions. This compares favorably to cyclopentene (~5-6 kcal/mol), which polymerizes less readily and often requires more forcing conditions [2]. Norbornene has significantly higher ring strain (~27 kcal/mol) [3], leading to extremely rapid polymerization but also to polymers that are difficult to depolymerize. 4-Ethenylcyclooctene retains the moderate strain energy of the cyclooctene core, offering a balance between facile polymerization and potential depolymerization/recyclability [4].

ring strain ROMP thermodynamics

Cross-Metathesis Efficiency: 4-Ethenylcyclooctene vs. Acyclic Vinyl Compounds

In cross-metathesis (CM) reactions, ring-opening CM of cyclooctene with vinyl halides proceeds in high yield (93% with vinyl chloride, >95% with 1,2-dichloroethene) using specific Ru-based catalysts [1]. This efficiency stems from the release of ring strain during the ring-opening step. 4-Ethenylcyclooctene, bearing both an endocyclic double bond and an exocyclic vinyl group, offers dual reactivity: it can undergo ROMP through the endocyclic bond while participating in CM through the vinyl group . Acyclic vinyl compounds lack the ring-strain driving force, typically giving lower CM yields.

cross-metathesis ethenolysis Grubbs catalyst

High-Value Application Scenarios for 4-Ethenylcyclooctene in Advanced Polymer Synthesis


Synthesis of Sequence-Defined Vinyl Copolymers via Regioselective ROMP

4-Ethenylcyclooctene enables the synthesis of sequence-specific vinyl copolymers with precisely placed functional groups along the polymer backbone. Using Grubbs second- or third-generation catalysts, ROMP proceeds with high head-to-tail regioregularity (>95%) and high trans-stereoregularity (>95%) [1]. Subsequent hydrogenation of the backbone double bonds yields linear polyethylene-like materials with pendent vinyl groups positioned every eighth backbone carbon, providing a platform for post-polymerization functionalization via thiol-ene click chemistry [2]. This level of sequence control is unattainable with unsubstituted cyclooctene and offers a distinct advantage for designing functional polyolefins with tailored properties [3].

Chemically Recyclable Elastomers and Plastics via ROMP-Depolymerization Cycles

The moderate ring strain of the cyclooctene core (~8.2 kcal/mol) [1] positions 4-ethenylcyclooctene as a monomer for chemically recyclable polymers. Unlike high-strain monomers (e.g., norbornene, ~27 kcal/mol) whose polymers resist depolymerization, poly(4-ethenylcyclooctene) can undergo ring-closing metathesis (RCM) depolymerization back to monomer under appropriate conditions [2]. The retained vinyl group on the polymer backbone provides an additional handle for tuning depolymerization kinetics or for introducing cleavable crosslinks in recyclable networks [3]. This dual functionality (polymerizability + recyclability) is a key differentiator for sustainable polymer design [4].

Functionalized Polyolefin Elastomers with Tunable Hydrophilicity

Copolymerization of 4-ethenylcyclooctene with other substituted cyclooctenes via ROMP yields polyalkenamers with tunable surface properties. For example, incorporation of ether- or oligo(ethylene glycol)-substituted cyclooctene comonomers enables precise control over polymer hydrophilicity as measured by water contact angle, while maintaining the hydrophobic character of the saturated backbone after hydrogenation [1]. The vinyl group of 4-ethenylcyclooctene remains available for post-polymerization grafting of hydrophilic moieties (e.g., poly(ethylene glycol) chains) or for crosslinking to form hydrogels [2]. This tunability is essential for applications in biomedical devices, coatings, and adhesives [3].

Crosslinked Networks via Orthogonal Polymerization of Dual Olefinic Sites

4-Ethenylcyclooctene's dual olefinic functionality (endocyclic double bond for ROMP; exocyclic vinyl group for radical/addition polymerization) [1] enables the fabrication of crosslinked polymer networks with independently controllable crosslink density and backbone architecture. The endocyclic double bond undergoes ROMP to form linear or lightly crosslinked polyoctenamer chains, while the pendant vinyl groups can be subsequently activated via radical initiators or thiol-ene chemistry to create covalent crosslinks between chains [2]. This orthogonal reactivity is not available with monomers possessing only a single type of unsaturation (e.g., unsubstituted cyclooctene or norbornene) and provides a unique tool for designing interpenetrating polymer networks (IPNs) and shape-memory materials [3].

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